5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring followed by substitution reactions to introduce the phenyl groups and the thiol group. The bromophenyl and fluorophenyl groups might be introduced using a suitable bromo and fluoro benzene derivative, respectively, in a nucleophilic substitution reaction . The thiol group could potentially be introduced using a suitable sulfur-containing reagent.Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in various chemical reactions. The thiol group is acidic and can be deprotonated to form a thiolate anion, which is a good nucleophile. The bromine and fluorine atoms on the phenyl rings can be replaced via nucleophilic aromatic substitution reactions .Scientific Research Applications
Crystal Structures
Research on similar compounds has shown that they can form various crystal structures due to interactions like N—H⋯N and C—H⋯π, which may be relevant for understanding the physical and chemical properties of "5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol" (Shamanth et al., 2020).
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives, containing structural motifs similar to the compound , have been synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting potential for drug development (Menteşe, Ülker, & Kahveci, 2015).
Corrosion Inhibition
Studies have demonstrated that imidazole derivatives can act as corrosion inhibitors for mild steel in acidic environments, highlighting their application in materials science and engineering (Ammal, Prajila, & Joseph, 2018).
Anticancer Potential
Research into imidazothiadiazole molecules has revealed strong cytotoxicity against leukemia cells, suggesting the anticancer potential of structurally related compounds (Karki et al., 2011).
properties
IUPAC Name |
4-(4-bromophenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2S/c16-11-3-1-10(2-4-11)14-9-18-15(20)19(14)13-7-5-12(17)6-8-13/h1-9H,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDYQDOOXZVZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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